molecular formula C35H34N10O7 B606483 Carboxy-pyridostatin CAS No. 1417638-60-8

Carboxy-pyridostatin

Cat. No.: B606483
CAS No.: 1417638-60-8
M. Wt: 706.72
InChI Key: RJTDQPSVSXRGLT-UHFFFAOYSA-N
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Description

Carboxy-pyridostatin is a derivative of pyridostatin, a synthetic small molecule known for its ability to stabilize G-quadruplex structures. These structures are four-stranded DNA or RNA configurations that play crucial roles in various biological processes. This compound exhibits high molecular specificity for RNA over DNA G-quadruplexes, making it a valuable tool in molecular biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-pyridostatin is synthesized through a series of chemical reactions involving the modification of the pyridostatin scaffold. The synthesis typically involves the introduction of a carboxyl group to the pyridostatin molecule. This process includes steps such as amide bond formation, aromatic ring substitutions, and carboxylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxy-pyridostatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different binding affinities and specificities for G-quadruplex structures, making them useful for different applications in research and medicine .

Scientific Research Applications

Carboxy-pyridostatin has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study G-quadruplex structures and their interactions with other molecules.

    Biology: Helps in understanding the role of G-quadruplexes in gene regulation, replication, and cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders by targeting G-quadruplex structures in telomeres and oncogenes.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting G-quadruplex structures .

Mechanism of Action

Carboxy-pyridostatin exerts its effects by specifically binding to G-quadruplex structures in RNA and DNA. The compound’s rigid aromatic rings and flexible amide bonds allow it to adaptively match with G-tetrad planes, enhancing π-π stacking interactions. The aliphatic amine side chains interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, increasing the compound’s affinity for G-quadruplexes. This binding disrupts the normal function of telomeres and oncogenes, leading to telomere dysfunction and potential therapeutic effects .

Comparison with Similar Compounds

Carboxy-pyridostatin is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:

This compound stands out due to its selective binding to RNA G-quadruplexes, making it a valuable tool for studying RNA biology and developing RNA-targeted therapies.

Properties

IUPAC Name

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDQPSVSXRGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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